molecular formula C13H16N2O3S2 B2797549 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 852453-24-8

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2797549
CAS No.: 852453-24-8
M. Wt: 312.4
InChI Key: WAOBODQUKCCDML-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The thiazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .

Properties

IUPAC Name

4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-3-18-12-4-6-13(7-5-12)20(16,17)14-8-11-9-19-10(2)15-11/h4-7,9,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBODQUKCCDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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